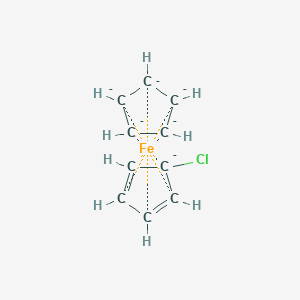
2,3-Bis(2,6-diisopropylphenylimino)butane
描述
“2,3-Bis(2,6-diisopropylphenylimino)butane” is a chemical compound with the molecular formula C28H40N2 . It is used as a reactant for the synthesis of various complexes such as Lanthanide (II)-alkali sandwich complexes, Imido-amido Hf complexes, Alkali metal compounds, and Tetracoordinated molybdenum (II) complexes .
Molecular Structure Analysis
The molecular structure of “2,3-Bis(2,6-diisopropylphenylimino)butane” is complex. It has a molecular weight of 404.642g/mol . The IUPAC name for this compound is 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine .Chemical Reactions Analysis
This compound is a reactant for the synthesis of various complexes . It is used in the complexation of dimethylmagnesium with α-diimines and the transfer of tin and germanium atoms from N-heterocyclic stannylenes and germylenes to diazadienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Bis(2,6-diisopropylphenylimino)butane” include a molecular weight of 404.6 g/mol . The compound has a complex structure, and its IUPAC name is 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine .科研应用
Polymerization of Acrylates : It is involved in the polymerization of acrylates, specifically in the formation of branched polyethylenes. This process involves the "reverse" chain walking mechanism and β-hydrogen elimination/readdition pathway (Nagel & Sen, 2006).
Ethylene Polymerization : The compound, in combination with the MAO/ZnEt2 system, shows selectivity in ethylene polymerization, leading to the production of polyethylenes with varying degrees of branching. This selectivity is influenced by the addition of ZnEt2, affecting the catalyst active sites (Xiao Anguo et al., 2019).
Asymmetric Hydroformylation : Used as a ligand in rhodium-catalyzed asymmetric hydroformylation, showing effectiveness in creating stereoselectivity in the final products. Different phosphorus ligands bearing saturated ring skeletons have been tested for their efficacy in this process (Hayashi et al., 1979).
Thermal and Crystallization Behavior of Polyethylenes : Investigated for its role in influencing the thermal and crystallization behavior of bimodal polyethylenes synthesized with binary late-transition-metal catalyst combinations. The study revealed insights into the correlation between catalyst activity and the molecular characteristics of polyethylenes (Long et al., 2010).
Self-assembly of Pseudorotaxanes : It is utilized in the self-assembly of pseudorotaxanes with pillar[5]arene, showing control over the dethreading/rethreading process through the addition of acid and base. This research contributes to the understanding of the factors influencing the association constant in such systems (Li et al., 2010).
Safety And Hazards
The safety data sheet for “2,3-Bis(2,6-diisopropylphenylimino)butane” indicates that it may cause long-lasting harmful effects to aquatic life . It is classified as an Aquatic Chronic 4 hazard . The safety data sheet advises avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
性质
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFQUBWPYIPRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346023 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2,6-diisopropylphenylimino)butane | |
CAS RN |
74663-77-7 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(2,6-diisopropylphenylimino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)

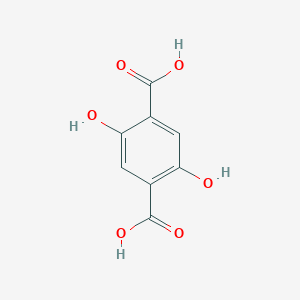




![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)

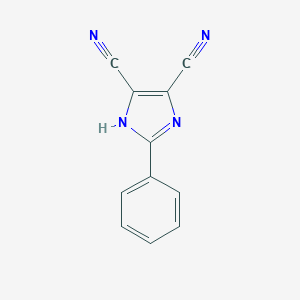
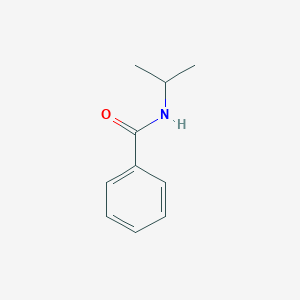
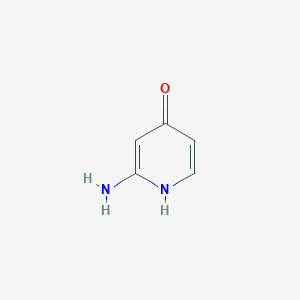
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
